

physical properties and solubility of 1-Benzyloxy-2-fluoro-benzene

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Compound of Interest

Compound Name: 1-Benzyloxy-2-fluoro-benzene

Cat. No.: B1594491

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An In-Depth Technical Guide to **1-Benzyloxy-2-fluoro-benzene**: Physicochemical Properties and Solubility

Introduction

1-Benzyloxy-2-fluoro-benzene (CAS No: 368-21-8) is a fluorinated aromatic ether. Its structure, featuring a benzyl group attached via an ether linkage to a fluorinated benzene ring, makes it a molecule of interest in synthetic organic chemistry. The presence of the fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of molecules, making fluorinated compounds valuable intermediates in the development of pharmaceuticals and advanced materials.^{[1][2]} This guide provides a detailed examination of the core physical properties and solubility profile of **1-Benzyloxy-2-fluoro-benzene**, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. The properties of **1-Benzyloxy-2-fluoro-benzene** are summarized below. These values are primarily computed, as detailed experimental data is not extensively available in public literature.^[3]

Property	Value	Source
IUPAC Name	1-fluoro-2-phenylmethoxybenzene	PubChem[3]
Synonyms	Benzyl 2-fluorophenyl ether, 1-(Benzyloxy)-2-fluorobenzene	ChemNet[4]
CAS Number	368-21-8	PubChem[3]
Molecular Formula	C ₁₃ H ₁₁ FO	PubChem[3]
Molecular Weight	202.22 g/mol	PubChem[3]
Appearance	Solid (Predicted/Inferred from similar compounds)	N/A
XLogP3-AA	3.9	PubChem[5]
Hydrogen Bond Donor Count	0	PubChem[3]
Hydrogen Bond Acceptor Count	2	PubChem[6]
Rotatable Bond Count	3	PubChem[3]

Note: Experimental values for properties such as melting point and boiling point are not consistently reported in publicly accessible databases. Researchers should determine these values empirically.

Solubility Profile: A Mechanistic Insight

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7] The molecular structure of **1-Benzyloxy-2-fluoro-benzene** contains both polar and non-polar characteristics that dictate its solubility.

- **Polar Features:** The ether linkage (C-O-C) introduces a polar element to the molecule. The oxygen atom possesses lone pairs of electrons and can act as a hydrogen bond acceptor, allowing for potential interactions with protic solvents.[8]

- **Non-Polar Features:** The molecule is dominated by two bulky, non-polar aromatic rings (the benzyl ring and the fluorophenyl ring). This significant hydrocarbon content results in a largely hydrophobic and lipophilic character.^{[9][10]}

Based on this structure, the following solubility profile can be predicted:

- **Water:** Solubility in water is expected to be very low. While the ether oxygen can form hydrogen bonds with water, the large non-polar surface area of the aromatic rings dominates, making the molecule hydrophobic.^{[8][10]}
- **Polar Aprotic Solvents** (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): The compound is likely to exhibit good solubility in these solvents. They can effectively solvate the molecule without the high energy cost required to break the strong hydrogen-bonding network of water.
- **Non-Polar Solvents** (e.g., Hexane, Toluene, Dichloromethane): High solubility is predicted in these solvents due to favorable van der Waals interactions between the solvents and the aromatic rings of the compound.
- **Aqueous Acid/Base:** As a neutral ether, **1-Benzyloxy-2-fluoro-benzene** lacks acidic or basic functional groups. Therefore, its solubility is not expected to significantly increase in dilute aqueous acids (e.g., 5% HCl) or bases (e.g., 5% NaOH).^[11]

This predicted profile makes the compound suitable for reactions and purifications in a wide range of common organic solvents.

Experimental Determination of Qualitative Solubility

To empirically validate the predicted solubility, a systematic qualitative analysis is necessary. The following protocol provides a reliable, step-by-step method for determining the solubility class of an unknown or poorly characterized compound like **1-Benzyloxy-2-fluoro-benzene**.^{[11][12]}

Protocol: Qualitative Solubility Testing

Materials:

- **1-Benzyloxy-2-fluoro-benzene**

- Small test tubes (e.g., 13x100 mm)
- Spatula
- Graduated pipettes or cylinders
- Vortex mixer
- Solvents: Deionized Water, 5% w/v Sodium Hydroxide (NaOH), 5% v/v Hydrochloric Acid (HCl), Hexane, Ethanol.

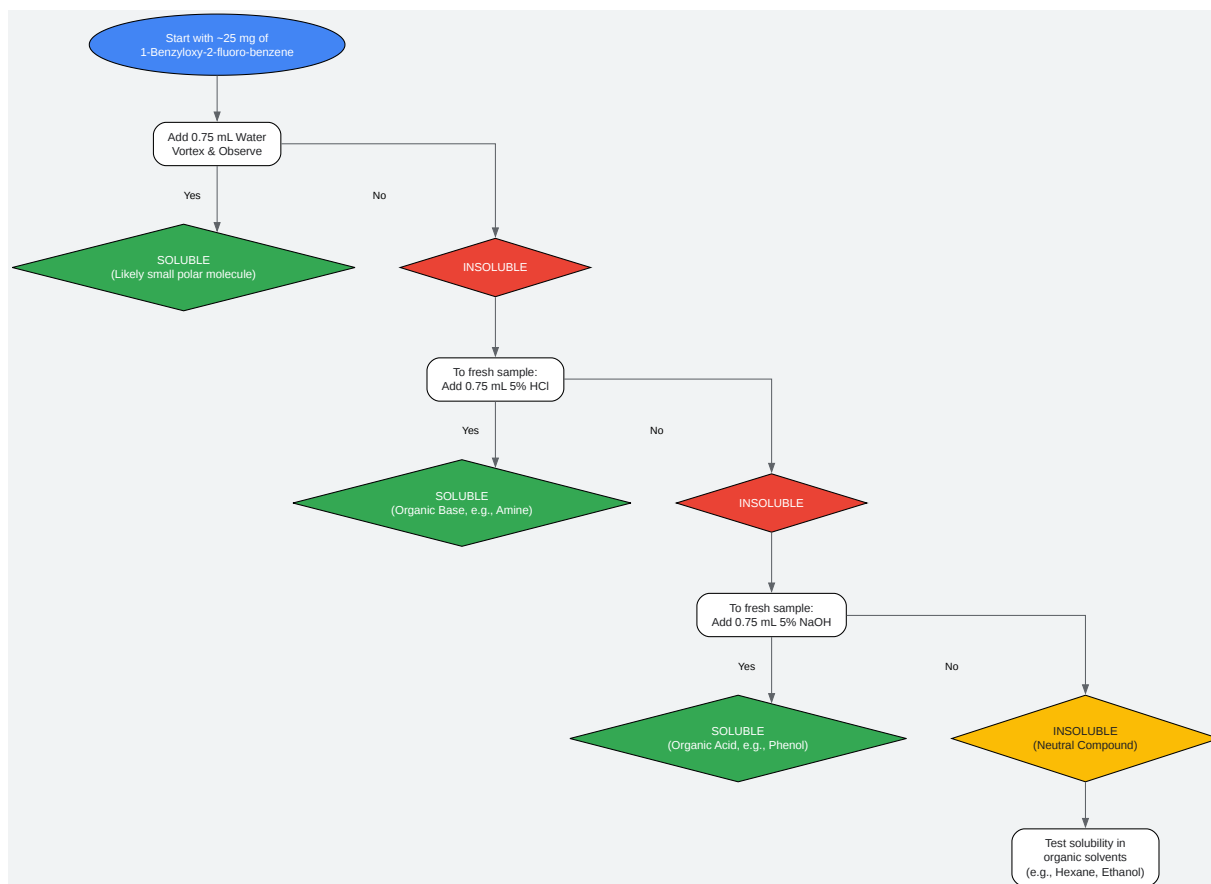
Procedure:

- Preparation: For each solvent to be tested, place approximately 25 mg of **1-Benzyloxy-2-fluoro-benzene** into a clean, dry test tube.
- Solvent Addition: Add 0.75 mL of the first solvent (e.g., Deionized Water) to the test tube in three 0.25 mL portions.[\[12\]](#)
- Mixing: After each addition, cap the test tube and shake it vigorously or use a vortex mixer for at least 30-60 seconds to ensure thorough mixing.[\[13\]](#)[\[14\]](#)
- Observation: Allow the mixture to stand and observe. Classify the solubility as:
 - Soluble: The solid dissolves completely, leaving a clear, homogeneous solution.
 - Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
 - Insoluble: The solid does not appear to dissolve at all.[\[14\]](#)
- Systematic Testing: Repeat steps 2-4 for each solvent. A logical progression, as illustrated in the workflow diagram below, is recommended. Start with water. If the compound is insoluble, proceed to test its solubility in 5% HCl and 5% NaOH to check for basic or acidic functional groups.[\[11\]](#) Finally, test solubility in representative organic solvents like hexane (non-polar) and ethanol (polar).

- Record Keeping: Meticulously record all observations in a laboratory notebook.

Workflow for Qualitative Solubility Analysis

The following diagram illustrates the logical workflow for determining the solubility class of an organic compound.



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Caption: A logical workflow for the qualitative solubility analysis of an organic compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **1-Benzyloxy-2-fluoro-benzene** is not widely available, data from structurally similar compounds, such as 1-(benzyloxy)-4-fluorobenzene, suggest that it should be handled with care.[5]

- Hazards: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][15]
- Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17] Avoid breathing dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[18]

Always consult a comprehensive, compound-specific SDS from the supplier before handling any chemical.

Conclusion

1-Benzyloxy-2-fluoro-benzene is a hydrophobic, lipophilic molecule with poor aqueous solubility. Its chemical structure, dominated by two aromatic rings, predicts high solubility in a range of common non-polar and polar aprotic organic solvents. The ether linkage provides a site for hydrogen bond acceptance but is insufficient to overcome the non-polar nature of the bulk of the molecule. Understanding these fundamental physical and solubility properties is essential for its effective use in synthetic protocols, purification processes, and as a building block in drug discovery and materials science.

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References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1-Benzyloxy-2-fluoro-benzene | C₁₃H₁₁FO | CID 259659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-BENZYLOXY-2-FLUORO-BENZENE 368-21-8, China 1-BENZYLOXY-2-FLUORO-BENZENE 368-21-8 Manufacturers, China 1-BENZYLOXY-2-FLUORO-BENZENE 368-21-8 Suppliers - capotchem [chemnet.com]
- 5. 1-(Benzyloxy)-4-fluorobenzene | C₁₃H₁₁FO | CID 2735992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(Benzyloxy)-5-chloro-2-fluoro-3-methylbenzene | C₁₄H₁₂ClFO | CID 177691149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. Alcohols and Ethers [chemed.chem.purdue.edu]
- 11. www1.udel.edu [www1.udel.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. saltise.ca [saltise.ca]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
- 18. aksci.com [aksci.com]
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